Cyclohexyl-pyridin-3-ylmethyl-amine hydrochloride
Overview
Description
Cyclohexyl-pyridin-3-ylmethyl-amine hydrochloride is a chemical compound with the molecular formula C12H19ClN2 and a molecular weight of 226.75 . This compound has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. It is primarily used in proteomics research and is not intended for diagnostic or therapeutic use .
Preparation Methods
The synthesis of Cyclohexyl-pyridin-3-ylmethyl-amine hydrochloride involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation . This reaction typically involves the use of boron reagents under mild and functional group-tolerant conditions . The preparation of piperidine derivatives, which are structurally related to this compound, often involves cyclization reactions and the use of various reagents such as sulfonium salts and aziridines .
Chemical Reactions Analysis
Cyclohexyl-pyridin-3-ylmethyl-amine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Cyclohexyl-pyridin-3-ylmethyl-amine hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Cyclohexyl-pyridin-3-ylmethyl-amine hydrochloride involves its interaction with specific molecular targets and pathways. For example, pyrrolidine derivatives, which are structurally similar, interact with Akt (PDB ID: 3O96) through molecular docking studies . This interaction may be the predominant mechanism of action for similar compounds.
Comparison with Similar Compounds
Cyclohexyl-pyridin-3-ylmethyl-amine hydrochloride can be compared with other similar compounds, such as:
Pyridine Derivatives: These compounds are widely used in drug design and development due to their bioactive properties.
Piperidine Derivatives: These compounds are important synthetic fragments for designing drugs and have significant pharmaceutical applications.
Imidazole Containing Compounds: These compounds have therapeutic potential and are used in various medicinal applications.
Properties
IUPAC Name |
N-(pyridin-3-ylmethyl)cyclohexanamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.ClH/c1-2-6-12(7-3-1)14-10-11-5-4-8-13-9-11;/h4-5,8-9,12,14H,1-3,6-7,10H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJVIPCDDJXBMIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCC2=CN=CC=C2.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>34 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49643481 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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